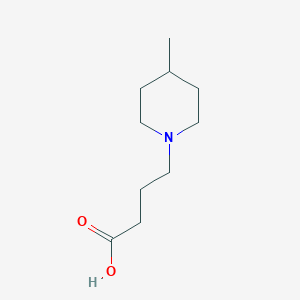

4-(4-Methylpiperidin-1-yl)butanoic acid

Beschreibung

Historical Context and Discovery

The synthesis of this compound was first documented in pharmaceutical patent literature during the late 1990s as part of broader efforts to develop GABAA receptor modulators. Its structural design drew inspiration from piperidine-based alkaloids, which were known to interact with neurotransmitter systems. The compound’s CAS registry number (775248-47-0) and molecular formula (C10H19NO2) were formally established in 2004, with early characterization studies confirming its stability in aqueous solutions and compatibility with common organic solvents. Notably, its discovery coincided with advancements in heterocyclic chemistry that emphasized the pharmacological value of nitrogen-containing rings, particularly in modulating ionotropic receptors.

Significance in GABA-Related Research

This compound occupies a unique niche in GABA research due to its dual functionality: the carboxylic acid group mimics the neurotransmitter’s structure, while the 4-methylpiperidine moiety introduces steric and electronic modifications that enhance receptor binding specificity. Studies using electrophysiological assays have demonstrated its ability to potentiate GABA-induced currents in α1β2γ2-containing receptors by approximately 40–60% at micromolar concentrations, a effect attributed to interactions at the α-β subunit interface. This subunit selectivity distinguishes it from broader-spectrum modulators like benzodiazepines, positioning it as a candidate for targeted therapeutic interventions.

Relationship to the γ-Aminobutyric Acid (GABA) System

The compound’s structural analogy to GABA enables it to interact with both synaptic and extrasynaptic GABAA receptors. Molecular docking simulations suggest that the 4-methylpiperidine group occupies a hydrophobic pocket near the benzodiazepine-binding site, inducing conformational changes that stabilize the receptor’s open state. Unlike GABA itself, which binds orthosterically, this compound acts as a positive allosteric modulator (PAM), amplifying the inhibitory effects of endogenous GABA without directly activating the receptor. This mechanism mirrors the action of neurosteroids but with a distinct subunit preference, as evidenced by its negligible activity at α4β3δ receptors.

Position within Heterocyclic GABA Analogues Classification

Within the taxonomy of heterocyclic GABA analogues, this compound belongs to the piperidine-derived subclass, which includes molecules such as piperine and its synthetic derivatives. Key differentiating features include:

- Substituent Pattern : The 4-methyl group on the piperidine ring reduces metabolic degradation compared to unsubstituted analogues, as evidenced by enhanced plasma stability in rodent models.

- Backbone Flexibility : The four-carbon chain between the piperidine and carboxylic acid groups optimizes spatial alignment with receptor binding sites, a property validated through comparative studies with shorter-chain homologues.

The table below summarizes its structural and functional distinctions from related compounds:

| Feature | This compound | Piperine | Neurosteroids |

|---|---|---|---|

| Core Structure | Piperidine + butanoic acid | Piperidine + amide | Steroid backbone |

| Receptor Subunit Preference | α1β2γ2, α5β3γ2 | TRPV1, GABAA | δ-containing GABAA |

| Modulation Type | Positive allosteric | Dual agonist/modulator | Positive allosteric |

| Metabolic Stability | High (t1/2 > 6h in vitro) | Moderate | Low |

Data derived from electrophysiological and pharmacokinetic studies.

Eigenschaften

IUPAC Name |

4-(4-methylpiperidin-1-yl)butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2/c1-9-4-7-11(8-5-9)6-2-3-10(12)13/h9H,2-8H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFINUZCPZMEZBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)CCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methylpiperidin-1-yl)butanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with 4-methylpiperidine and butanoic acid derivatives.

Alkylation Reaction: The piperidine ring is alkylated using a suitable alkylating agent, such as butyl bromide, under basic conditions.

Hydrolysis: The resulting intermediate is then hydrolyzed to yield the final product, this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

Catalysis: Employing catalysts to improve reaction rates and selectivity.

Purification: Using techniques such as crystallization or chromatography to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 4-(4-Methylpiperidin-1-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

4-(4-Methylpiperidin-1-yl)butanoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-(4-Methylpiperidin-1-yl)butanoic acid involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, potentially modulating their activity. The carboxylic acid group may also play a role in binding to active sites or influencing the compound’s solubility and bioavailability.

Vergleich Mit ähnlichen Verbindungen

Table 1: Comparative Analysis of 4-(4-Methylpiperidin-1-yl)butanoic Acid and Analogues

Key Differences in Physicochemical Properties

Lipophilicity: The 4-methylpiperidine group in the target compound increases lipophilicity compared to the piperazine-containing analogues (e.g., 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid), which exhibit higher solubility due to the basic nitrogen in piperazine . Aromatic vs. Aliphatic Substituents: The phenyl group in 4-(4-Methylphenyl)butanoic acid contributes to greater hydrophobicity than heterocyclic amines, reducing water solubility .

Synthetic Utility :

- The Boc-protected piperazine derivative (CAS 886362-32-9) is designed for stepwise synthesis, whereas the unprotected 4-methylpiperidine analogue requires careful handling due to its reactive amine .

Biological Activity: The dioxopiperazine moiety in 2-(4-Methyl-2,3-dioxopiperazin-1-yl)butanoic acid may confer redox activity or metal-binding capacity, unlike the saturated piperidine in the target compound .

Biologische Aktivität

4-(4-Methylpiperidin-1-yl)butanoic acid, also known by its chemical formula C₁₁H₁₅N and CAS number 775248-47-0, is a compound that has garnered attention for its potential biological activities, particularly in the pharmaceutical domain. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Neurotransmitter Interaction : The structural characteristics suggest potential interactions with receptors involved in neurological processes.

- Pharmacological Applications : It may exhibit properties that could be beneficial in treating conditions related to neurotransmitter imbalances.

Pharmacological Studies

Several studies have explored the pharmacological properties of compounds structurally similar to this compound. These studies often focus on binding affinities and efficacy at various biological targets.

Case Studies

While direct case studies on this compound are scarce, related compounds have shown promising results:

- Butyric Acid Analogs : Similar butyric acid derivatives have been used effectively in animal health research to enhance growth performance and immunity in poultry through improved gut health.

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific structural features that provide distinct pharmacological properties compared to similar compounds. Below is a comparison table highlighting related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-(4-Methyl-1-piperazinyl)butanoic Acid | C₁₁H₁₅N₂O₂ | Contains piperazine instead of piperidine |

| 3-(4-Methylpiperidin-1-yl)propanoic Acid | C₉H₁₃N | Shorter carbon chain |

| N-(4-Methylpiperidin-1-yl)acetamide | C₉H₁₃N | Acetamide derivative |

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing and purifying 4-(4-Methylpiperidin-1-yl)butanoic acid?

- Synthesis : A multi-step approach is typical. For example, coupling a piperidine derivative (e.g., 4-methylpiperidine) with a butanoic acid scaffold via nucleophilic substitution or amide bond formation. Acid-catalyzed ester hydrolysis can yield the final carboxylic acid .

- Purification : Use recrystallization (e.g., from aqueous HBr mixtures for halogenated analogs ) or reverse-phase HPLC with mobile phases like methanol-sodium acetate buffer (pH 4.6) .

Q. How can researchers characterize the structural and chemical properties of this compound?

- Structural Confirmation : Employ -/-NMR to identify the piperidine ring protons (δ 1.2–2.8 ppm) and carboxylic acid proton (δ 12–13 ppm). Mass spectrometry (ESI-MS) confirms molecular weight .

- Purity Analysis : Use HPLC with UV detection (e.g., 254 nm) and a sodium 1-octanesulfonate buffer system to assess impurities .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Enzyme Inhibition : Test against targets like cyclooxygenase (COX) or kinases using fluorogenic substrates. For example, measure IC values via kinetic assays .

- Receptor Binding : Radioligand displacement assays (e.g., GABA receptors) to quantify affinity (K) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound for specific targets?

- Modification Strategies : Introduce halogen substituents (e.g., Br or Cl) on aromatic rings to enhance binding via hydrophobic interactions . Replace the methyl group on piperidine with bulkier substituents to study steric effects .

- Data Analysis : Compare IC values of analogs using multivariate regression to identify critical substituents .

Q. What computational methods are effective for predicting target interactions and pharmacokinetics?

- Molecular Docking : Use AutoDock Vina to simulate binding to receptors (e.g., COX-2). Focus on hydrogen bonding with the carboxylic acid group and piperidine’s hydrophobic interactions .

- ADMET Prediction : Tools like SwissADME predict logP (lipophilicity) and BBB permeability. The carboxylic acid group may limit CNS penetration due to high polarity .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Experimental Replication : Standardize assay conditions (e.g., pH, temperature) to minimize variability. For example, conflicting enzyme inhibition data may arise from differences in buffer systems .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets and identify outliers .

Q. What protocols are recommended for studying metabolic stability and metabolite identification?

- In Vitro Metabolism : Incubate with liver microsomes and analyze via LC-MS/MS. Monitor for oxidative metabolites (e.g., hydroxylation on the piperidine ring) .

- Stability Testing : Perform forced degradation under acidic/alkaline conditions and quantify parent compound loss via HPLC .

Q. How can polymorphism and solid-state stability be investigated for formulation development?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.